3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Mechanism of Action
Target of Action
The compound 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The interaction of this compound with its targets leads to inhibition of these proteins, disrupting their normal function . This disruption can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to the wide range of targets. These pathways include those involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include apoptosis (cell death), cell cycle arrest, and inhibition of cell growth .
Pharmacokinetics
Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have good drug-like properties . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action can include apoptosis, cell cycle arrest, and inhibition of cell growth . These effects are due to the compound’s interaction with its targets and the subsequent disruption of cellular processes .
Biochemical Analysis
Biochemical Properties
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate to tyrosine residues in proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent . Additionally, this compound interacts with dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the phosphatidylinositol-3 kinase and mammalian target of rapamycin pathways, which are involved in cell growth, proliferation, and survival . This compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and dihydrofolate reductase, thereby inhibiting their activity . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a disruption in cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. It inhibits dihydrofolate reductase, affecting the synthesis of tetrahydrofolate and subsequently impacting DNA synthesis and repair . The compound also influences metabolic flux by altering the activity of enzymes involved in key metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets within the cell, where it can effectively inhibit enzymes and alter cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials . The reaction conditions often include the use of catalysts such as Pd(dppf)Cl2 and solvents like DMF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar anticancer properties.
Thieno[2,3-d]pyrimidin-4(3H)-one: Known for its antimicrobial and anticancer activities.
Uniqueness
3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which allows it to effectively inhibit CDKs. This specificity makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-9-7-2-1-5-11-8(7)12-10(15)13(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGBCJORGTRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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